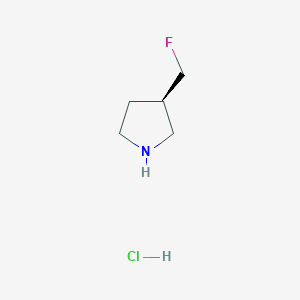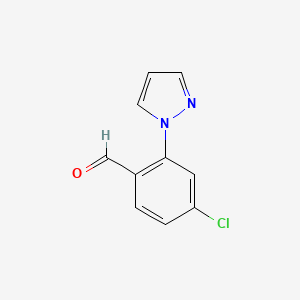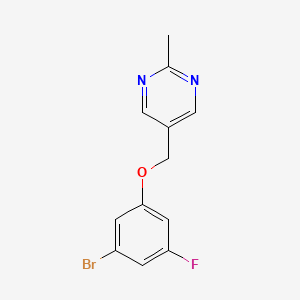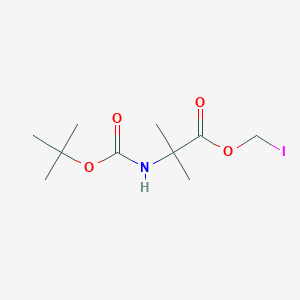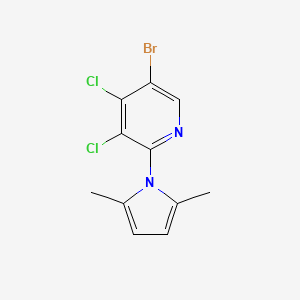![molecular formula C20H29BN2O3 B1406481 1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 1380304-13-1](/img/structure/B1406481.png)
1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
概要
説明
The final step involves borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Reaction conditions: This reaction often requires an inert atmosphere (argon or nitrogen) and a solvent such as tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the synthesis of such complex molecules often utilizes continuous flow chemistry techniques to optimize yields and reaction times. Automation and precise control over reaction parameters (temperature, pressure, flow rate) enhance efficiency and scalability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole generally involves multiple steps:
Preparation of 4-Benzyloxybutyl bromide:
Reacting 4-hydroxybutyl bromide with benzyl bromide under basic conditions to yield 4-benzyloxybutyl bromide.
Reaction conditions: Usually conducted in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).
Formation of the pyrazole ring:
Condensation of the prepared 4-benzyloxybutyl bromide with hydrazine hydrate and a 1,3-dicarbonyl compound to form the substituted pyrazole ring.
Reaction conditions: This step is typically performed under reflux conditions with an appropriate catalyst.
化学反応の分析
Types of Reactions
Oxidation:
The benzyloxy group can undergo oxidative cleavage with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reaction conditions: Usually performed under acidic conditions, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction:
The dioxaborolan group can be reduced to a boronic acid using agents like sodium borohydride (NaBH₄).
Reaction conditions: Mild conditions in methanol or ethanol.
Substitution:
The compound can undergo nucleophilic substitution reactions at the benzyloxy group, where nucleophiles replace the benzyloxy group.
Reaction conditions: Typically conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with bases such as sodium hydride (NaH).
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄)
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Catalysts: Palladium (Pd), hydrazine hydrate
Major Products Formed
Carboxylic acids
Aldehydes
Boronic acids
Substituted pyrazoles
科学的研究の応用
1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is valuable in various scientific fields:
Chemistry:
Utilized as an intermediate in organic synthesis and in the construction of complex molecular architectures.
Plays a role in cross-coupling reactions due to the presence of the dioxaborolan group.
Biology:
Employed in the development of enzyme inhibitors and probes for biological studies.
The pyrazole ring is a pharmacophore in many bioactive molecules.
Medicine:
Investigated for its potential use in drug development, particularly in designing compounds targeting specific biological pathways.
The benzyloxy group can enhance the pharmacokinetic properties of the compound.
Industry:
Utilized in the manufacture of advanced materials and specialty chemicals.
Employed in the synthesis of polymers and catalysts.
作用機序
The mechanism by which 1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on its application:
In biological systems: The compound can interact with specific enzymes or receptors, inhibiting or modulating their activity. The pyrazole ring often serves as a key interaction point, while the benzyloxy and dioxaborolan groups can affect the compound's binding affinity and specificity.
In chemical reactions: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
類似化合物との比較
Similar Compounds
1-(4-Benzyloxybutyl)-3-phenyl-1H-pyrazole
1-(4-Benzyloxybutyl)-5-methyl-1H-pyrazole
4-Benzyloxy-1H-pyrazole
Uniqueness
The presence of the dioxaborolan group distinguishes it from many similar compounds, enhancing its reactivity and utility in cross-coupling reactions.
The specific combination of the benzyloxybutyl and dioxaborolan moieties provides unique physicochemical properties, making it valuable in diverse applications.
特性
IUPAC Name |
1-(4-phenylmethoxybutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BN2O3/c1-19(2)20(3,4)26-21(25-19)18-14-22-23(15-18)12-8-9-13-24-16-17-10-6-5-7-11-17/h5-7,10-11,14-15H,8-9,12-13,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVVHMZCRCPWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCCOCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1406402.png)
![3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B1406404.png)
![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)
